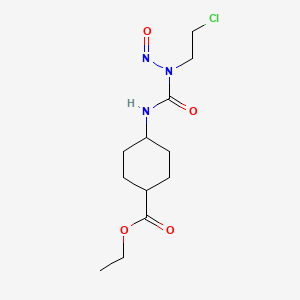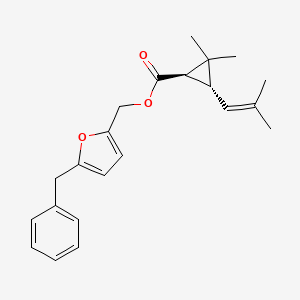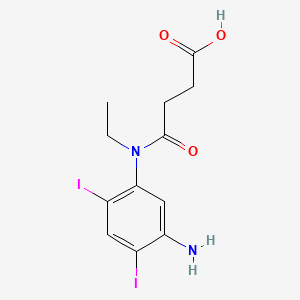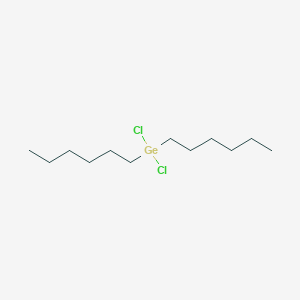
Dichloro(dihexyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(dihexyl)germane is an organogermanium compound with the chemical formula GeCl2(C6H13)2 This compound is part of the broader class of organometallic compounds, which contain bonds between carbon and a metal—in this case, germanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(dihexyl)germane can be synthesized through the reaction of germanium tetrachloride with hexylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
GeCl4+2C6H13MgBr→GeCl2(C6H13)2+2MgBrCl
This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems can help maintain the required reaction conditions, such as temperature and pressure, and minimize the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(dihexyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and hexyl chloride.
Reduction: Reduction reactions can convert this compound to dihexylgermane.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Germanium dioxide and hexyl chloride.
Reduction: Dihexylgermane.
Substitution: Various organogermanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dichloro(dihexyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is investigated for its potential use in the development of germanium-based semiconductors and nanomaterials.
Biology and Medicine: Research is ongoing to explore the biological activity of organogermanium compounds, including potential anticancer and antiviral properties.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism by which dichloro(dihexyl)germane exerts its effects depends on the specific application. In catalytic processes, the germanium center can coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound may interact with cellular components, potentially affecting cellular signaling pathways and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodiphenylgermane: Similar in structure but with phenyl groups instead of hexyl groups.
Dichlorodimethylgermane: Contains methyl groups instead of hexyl groups.
Dichlorodiethylgermane: Contains ethyl groups instead of hexyl groups.
Uniqueness
Dichloro(dihexyl)germane is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and potential applications. The hexyl groups provide increased hydrophobicity compared to shorter alkyl chains, which can be advantageous in certain chemical and biological contexts.
Propriétés
Numéro CAS |
35551-43-0 |
|---|---|
Formule moléculaire |
C12H26Cl2Ge |
Poids moléculaire |
313.9 g/mol |
Nom IUPAC |
dichloro(dihexyl)germane |
InChI |
InChI=1S/C12H26Cl2Ge/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
BFRHAAYMQFJEEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Ge](CCCCCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


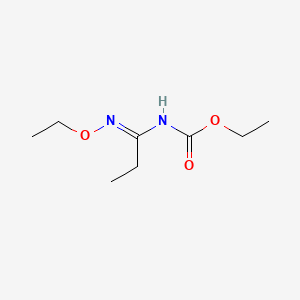
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
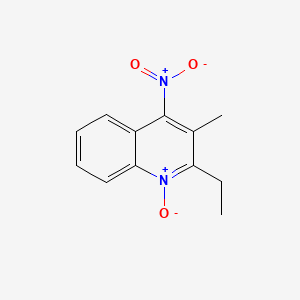

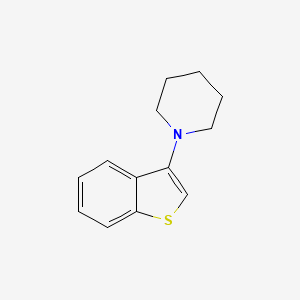

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)

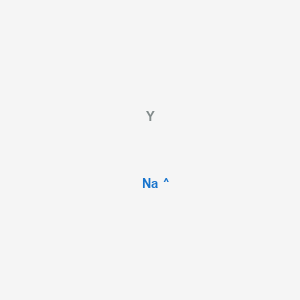
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
